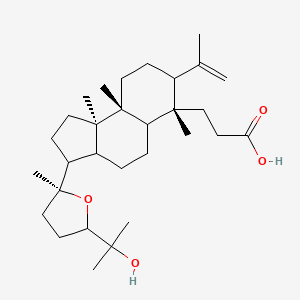
Shoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Shoric acid can be synthesized through several methods:
Condensation of Malonic Acid and Crotonaldehyde: This traditional method involves heating a mixture of crotonaldehyde, malonic acid, and pyridine under reflux.
Hydrogen Peroxide Oxidation: This method involves the oxidation of the condensation product of crotonaldehyde and pyruvic acid using hydrogen peroxide.
Industrial Production: The commercial production of this compound typically involves the reaction of crotonaldehyde and ketene.
Chemical Reactions Analysis
Shoric acid undergoes various chemical reactions:
Scientific Research Applications
Shoric acid has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial action of shoric acid is primarily due to its ability to inhibit important enzymes involved in cellular carbohydrate metabolism, such as enolase and lactate dehydrogenase. This disruption of the citric-acid cycle leads to the inhibition of microbial growth . Additionally, this compound’s inhibitory action is believed to result from the excessive consumption of cellular energy as the cell attempts to maintain pH balance .
Comparison with Similar Compounds
Shoric acid can be compared to other similar compounds such as:
Sodium Sorbate: A salt form of this compound that is more soluble in water and used as a preservative.
Potassium Sorbate: Another salt form that is preferred for its higher solubility and effectiveness as a preservative.
Calcium Sorbate: A less common salt form used in specific applications.
This compound is unique due to its natural occurrence and its effectiveness as a preservative in both its acid and salt forms.
Properties
Molecular Formula |
C30H50O4 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |
InChI Key |
ZKBGKWZSOPPDSD-AYZNXVSFSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(O4)C(C)(C)O)C)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)
![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)

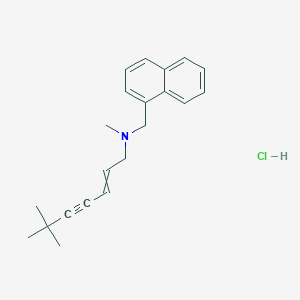
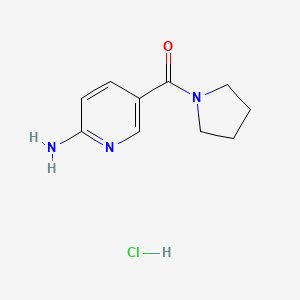
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)

![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)
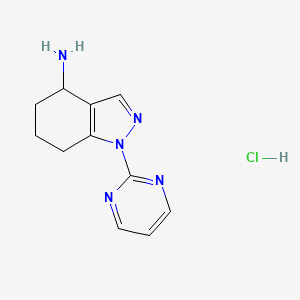
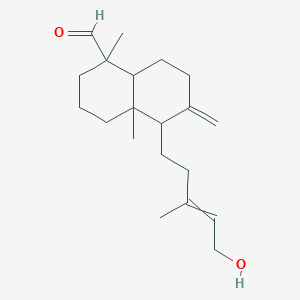

![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)
